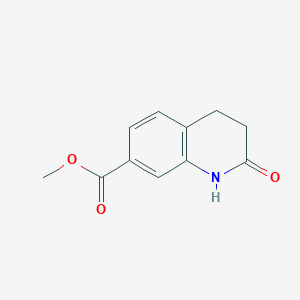

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Overview

Description

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a chemical compound with the CAS Number: 1000045-93-1 and a molecular weight of 205.21 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines, which includes “this compound”, can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The linear formula of “this compound” is C11H11NO3 . The InChI code is 1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) .Chemical Reactions Analysis

The synthesis of “this compound” involves a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 402.4±45.0C at 760 mmHg and a flash point of 197.2 .Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. Rudenko et al. (2012) described the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and established the structure of a phenyl derivative using X-ray structural analysis (Rudenko et al., 2012).

Ultrasound Irradiation in Synthesis

The use of ultrasound irradiation in the synthesis of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has been investigated. Thirumalai et al. (2006) synthesized various methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives using thermal and ultrasound irradiation methods, demonstrating the efficiency of these methods in chemical synthesis (Thirumalai et al., 2006).

Anticancer Activity

One of the significant applications of this compound derivatives is in the field of cancer research. Gaber et al. (2021) synthesized derivatives of this compound and evaluated their anticancer effect against the breast cancer MCF-7 cell line, finding significant activity in some of the synthesized compounds (Gaber et al., 2021).

Myorelaxant Activity

The potential myorelaxant activity of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has also been a subject of study. Gündüz et al. (2008) synthesized hexahydroquinoline derivatives and screened them for myorelaxant and potassium channel opening activities, indicating potential applications in muscle relaxation therapies (Gündüz et al., 2008).

Antibacterial Agents

Research has also been conducted on the antibacterial properties of methyl 2-oxo-1,2,3,4-tetrahydroquinoline derivatives. Balaji et al. (2013) synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives using ultrasound-promoted reactions and screened them for antibacterial activity, showing moderate efficacy against various bacterial strains (Balaji et al., 2013).

Antibiotic Discovery

In the search for new antibiotics, derivatives of methyl 2-oxo-1,2,3,4-tetrahydroquinoline have been explored. Asolkar et al. (2004) identified a tetrahydroquinoline derivative, helquinoline, with significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that tetrahydroquinoline derivatives have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that tetrahydroquinoline analogs exert their effects through various mechanisms, depending on the specific compound and its targets .

Biochemical Pathways

Tetrahydroquinoline analogs are known to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant .

Result of Action

Tetrahydroquinoline analogs are known to have diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .

Action Environment

It is known that the compound is stable at room temperature .

properties

IUPAC Name |

methyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGJUSPLIAWGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

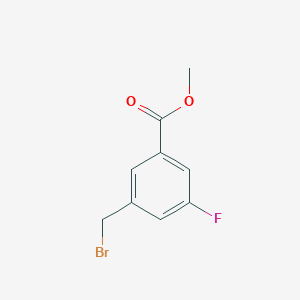

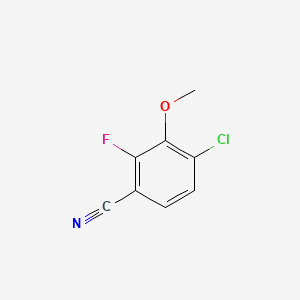

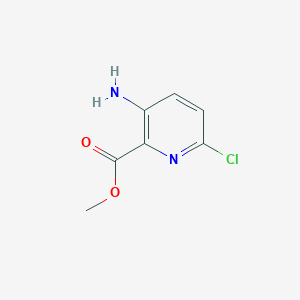

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)